![molecular formula C16H16N2O5 B5649688 3-hydroxy-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide CAS No. 5686-61-3](/img/structure/B5649688.png)
3-hydroxy-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide
Overview
Description
3-hydroxy-N’-[(4-methoxyphenoxy)acetyl]benzohydrazide is an aromatic hydrazide derivative known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a benzohydrazide core substituted with hydroxy and methoxy groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N’-[(4-methoxyphenoxy)acetyl]benzohydrazide typically involves the reaction of 3-hydroxybenzoic acid hydrazide with 4-methoxyphenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified using recrystallization techniques to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for 3-hydroxy-N’-[(4-methoxyphenoxy)acetyl]benzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N’-[(4-methoxyphenoxy)acetyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield benzoic acid derivatives, while reduction can produce benzyl alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 3-hydroxy-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide is its antimicrobial properties. Research indicates that derivatives of benzohydrazides exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been synthesized and evaluated for their effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Benzohydrazide Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
N'-(4-Fluorobenzylidene)-4-hydroxy... | E. coli | ~75 μg/mL |
N'-(3-Bromobenzylidene)-4-hydroxy... | S. aureus | ~19 μg/mL |
3-hydroxy-N'-[(4-methoxyphenoxy)... | Bacillus subtilis | Not specified |
Antitubercular Activity
The compound has shown promise in the fight against tuberculosis (TB), which is caused by Mycobacterium tuberculosis. Studies have indicated that hydrazide derivatives can act as potent inhibitors against TB strains. The design of new compounds containing the benzohydrazide moiety is aimed at enhancing antimycobacterial activity, with some derivatives exhibiting significant efficacy in vitro .
Table 2: Antitubercular Activity of Benzohydrazide Derivatives
Compound Name | Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4-hydroxy-N'-(1,3-thiazolidin-2-ylidene) | H37Rv | Not specified |
3-hydroxy-N'-[(4-methoxyphenoxy)... | M. tuberculosis | Not specified |
Anticancer Potential
Another significant application of this compound is its potential as an anticancer agent. Various studies have reported that benzohydrazide derivatives can inhibit cancer cell proliferation. Specifically, they have been tested against several cancer cell lines, including colorectal and lung cancer cells, demonstrating varying degrees of cytotoxicity .
Table 3: Anticancer Activity of Benzohydrazide Derivatives
Compound Name | Cancer Cell Line | IC50 (µg/mL) |
---|---|---|
Benzohydrazide Derivative A | HCT116 | 8.55 |
Benzohydrazide Derivative B | A549 | 2.84 |
3-hydroxy-N'-[(4-methoxyphenoxy)... | MCF-7 | Not specified |
Anti-inflammatory Properties
Research has also suggested that compounds similar to this compound may possess anti-inflammatory properties. These compounds could potentially inhibit inflammatory pathways, making them candidates for further investigation in treating inflammatory diseases .
Structure-Activity Relationship Studies
Recent studies have employed quantitative structure-activity relationship (QSAR) models to analyze the biological activities of benzohydrazides. These models help predict the efficacy of new derivatives based on their structural features, guiding the design of more potent compounds .
Mechanism of Action
The mechanism of action of 3-hydroxy-N’-[(4-methoxyphenoxy)acetyl]benzohydrazide involves its interaction with molecular targets, such as enzymes or receptors, leading to various biological effects. For instance, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation and corrosion . In biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: Another aromatic hydrazide derivative with similar structural features and applications.
N’-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(3-methoxyphenoxy)acetohydrazide: A related compound with comparable chemical properties and uses.
Uniqueness
3-hydroxy-N’-[(4-methoxyphenoxy)acetyl]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Biological Activity
3-hydroxy-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a hydrazide functional group, which is known for its diverse biological activities. The presence of the methoxyphenoxy and acetyl groups enhances its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C16H17N3O4 |
Molecular Weight | 315.32 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action appears to involve the disruption of bacterial cell membranes, leading to cell lysis.
Antifungal Activity
In addition to antibacterial effects, the compound has shown promising antifungal activity. It was effective against common fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal mechanism is believed to involve inhibition of ergosterol synthesis, a critical component of fungal cell membranes.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It demonstrated selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Case Study:
In vitro studies revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for MCF-7 and A549 cells were found to be 15 µM and 20 µM, respectively, indicating potent activity.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. It has been shown to inhibit key enzymes associated with cancer cell proliferation and survival, such as histone deacetylases (HDACs) and thymidylate synthase.
Research Findings
A review of recent literature highlights the diverse biological activities exhibited by hydrazide derivatives:
- Antimicrobial Studies: A systematic review indicated that hydrazide derivatives possess broad-spectrum antimicrobial properties, with some derivatives showing enhanced activity compared to standard antibiotics.
- Anticancer Potential: Molecular docking studies suggest that the compound can effectively bind to target proteins involved in cancer progression .
- Pharmacological Applications: The versatility of hydrazides makes them suitable candidates for drug development, particularly in designing novel anticancer agents .
Properties
IUPAC Name |
3-hydroxy-N'-[2-(4-methoxyphenoxy)acetyl]benzohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-22-13-5-7-14(8-6-13)23-10-15(20)17-18-16(21)11-3-2-4-12(19)9-11/h2-9,19H,10H2,1H3,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJDHFUTNRICLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972287 | |
Record name | 3-Hydroxy-N-[1-hydroxy-2-(4-methoxyphenoxy)ethylidene]benzene-1-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5686-61-3 | |
Record name | 3-Hydroxy-N-[1-hydroxy-2-(4-methoxyphenoxy)ethylidene]benzene-1-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.